N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide
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Overview
Description
MMV006429 is a chemical compound that has garnered attention for its potential in combating malaria. It is part of the Medicines for Malaria Venture (MMV) Malaria Box, which includes compounds that show promise in interfering with the malaria parasite’s life cycle . MMV006429 is particularly noted for its ability to inhibit multiple stages of the malaria parasite, making it a valuable candidate for further research and development .
Preparation Methods
The synthesis of MMV006429 involves the creation of a 1,2,3,4-tetrahydroisoquinoline-4-carboxamide chemical skeleton, which is substituted at specific positions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be custom synthesized, with a minimum order requirement due to the complexity and cost of production .
Chemical Reactions Analysis
MMV006429 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: MMV006429 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions are not specified in the available literature.
Scientific Research Applications
MMV006429 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the asexual blood stages of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . Additionally, it exhibits gametocytocidal effects, meaning it can kill the sexual stages of the parasite, which are responsible for transmission to mosquitoes . This multi-stage activity makes MMV006429 a promising candidate for developing new antimalarial therapies .
Mechanism of Action
The mechanism of action of MMV006429 involves the inhibition of the Plasmodium falciparum ATPase 4 (PfATP4) enzyme . This enzyme is crucial for maintaining the parasite’s ion homeostasis. By inhibiting PfATP4, MMV006429 disrupts the parasite’s ability to regulate its internal environment, leading to its death . The compound’s molecular targets and pathways are still under investigation, but its ability to interfere with multiple stages of the parasite’s life cycle is well-documented .
Comparison with Similar Compounds
MMV006429 is similar to other compounds in the MMV Malaria Box, such as MMV000642 and MMV000662 . These compounds also contain a 1,2,3,4-tetrahydroisoquinoline-4-carboxamide chemical skeleton and exhibit multi-stage activity against the malaria parasite . MMV006429 is unique in its specific substitutions at the N-2, C-3, and C-4 positions, which contribute to its distinct activity profile . This uniqueness makes it a valuable candidate for further optimization and development as an antimalarial agent .
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Properties
Molecular Formula |
C22H23N3O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N3O3S/c1-13(2)12-25-20(17-9-6-10-29-17)19(15-7-4-5-8-16(15)22(25)27)21(26)23-18-11-14(3)28-24-18/h4-11,13,19-20H,12H2,1-3H3,(H,23,24,26) |
InChI Key |
YCGDUUJJIKNHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)CC(C)C)C4=CC=CS4 |
Origin of Product |
United States |
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